N-(2,1,3-Benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide
Overview
Description
N-(2,1,3-Benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-Benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with thiadiazole carboxylic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher production efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-Benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
N-(2,1,3-Benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of N-(2,1,3-Benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazole derivatives, such as:
- N-(2,1,3-Benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- N-(2,1,3-Benzothiadiazol-4-yl)-4-(benzyloxy)benzamide
- N-(2,1,3-Benzothiadiazol-4-yl)-3,4-dimethoxybenzamide
Uniqueness
What sets N-(2,1,3-Benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide apart from these similar compounds is its unique structural properties, which confer specific photophysical and chemical characteristics. These properties make it particularly suitable for applications in optoelectronics and photophysics .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1,2,5-thiadiazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5OS2/c15-9(7-4-10-16-13-7)11-5-2-1-3-6-8(5)14-17-12-6/h1-4H,(H,11,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZVMEMWRXYTEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=NSN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184415 | |
Record name | N-2,1,3-Benzothiadiazol-4-yl-1,2,5-thiadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353761-04-3 | |
Record name | N-2,1,3-Benzothiadiazol-4-yl-1,2,5-thiadiazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353761-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-2,1,3-Benzothiadiazol-4-yl-1,2,5-thiadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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